

literature review of ML 145 efficacy in different models

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ML145: A Review of its Efficacy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

ML145, a small molecule inhibitor, has garnered attention in the scientific community for its dual activity as a selective antagonist of the G-protein coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase. This unique pharmacological profile suggests its potential as a therapeutic agent in various diseases, including cancer. This guide provides a comprehensive literature review of the efficacy of ML145 in different preclinical models, focusing on its mechanism of action and any available quantitative data.

Mechanism of Action and Signaling Pathways

ML145 exerts its biological effects by targeting two distinct signaling proteins:

GPR35 Antagonism: ML145 is a potent and selective antagonist of human GPR35 with a
reported half-maximal inhibitory concentration (IC50) of 20.1 nM.[1] GPR35 is an orphan
receptor implicated in various physiological and pathological processes. In the context of
cancer, GPR35 signaling has been associated with cell survival and proliferation. By blocking
the activity of GPR35, ML145 is hypothesized to inhibit these pro-tumorigenic signals.



Cdc42 Inhibition: ML145 also functions as a non-competitive inhibitor of Cdc42, a key
member of the Rho family of small GTPases. Cdc42 is a critical regulator of cell polarity,
cytoskeletal dynamics, and cell migration. In cancer, aberrant Cdc42 activity is often linked to
increased invasion and metastasis. By inhibiting Cdc42, ML145 can potentially disrupt these
processes.

The dual inhibition of both GPR35 and Cdc42 signaling pathways by ML145 presents a multipronged approach to potentially impede cancer progression.

Preclinical Efficacy of ML145

While the mechanisms of action of ML145 are relatively well-characterized, there is a notable scarcity of comprehensive quantitative data on its efficacy across a broad range of cancer models in the public domain. The available information is primarily from in vitro studies.

In Vitro Studies

Published research on the direct anti-cancer efficacy of ML145 in cell-based assays is limited. One study in the context of colorectal cancer demonstrated that ML145 could inhibit the activity of YAP/TAZ, key downstream effectors in a cancer-related signaling pathway. However, this study did not provide specific IC50 values for cell viability. Another report from the NIH Molecular Libraries Program identified ML145 (also referred to as CID-2950007) as a potent inhibitor of Cdc42 GTPase activity in biochemical assays, with an IC50 of approximately 200 nM in the presence of Mg2+ ions.[2]

It is important to note that a significant challenge in translating in vitro findings to in vivo models is the reported species selectivity of ML145. Studies have shown that ML145 has a much lower affinity for the rodent orthologs of GPR35, which may limit its utility and efficacy in standard preclinical mouse and rat models.[3][4]

Table 1: Summary of In Vitro Activity of ML145



| Target | Assay Type | Species | IC50 | Reference |
|--------|---------------------------|---------|---------|-----------|
| GPR35 | β-arrestin recruitment | Human | 20.1 nM | [1] |
| Cdc42 | GTP-binding | N/A | ~200 nM | |

In Vivo Studies

A comprehensive search of the available scientific literature did not yield any published in vivo studies evaluating the anti-tumor efficacy of ML145 in xenograft or other animal models of cancer. This lack of in vivo data is a significant gap in understanding the potential therapeutic utility of ML145. The aforementioned species selectivity likely contributes to this absence of in vivo cancer studies.

Experimental Protocols

Detailed experimental protocols for assessing the efficacy of ML145 are not widely published. However, based on the nature of the compound, standard in vitro and in vivo assays would be applicable.

In Vitro Cell Viability Assay (Hypothetical Protocol)

- Cell Culture: Cancer cell lines of interest would be cultured in their recommended media and conditions.
- Seeding: Cells would be seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
- Treatment: The following day, cells would be treated with a serial dilution of ML145 (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) would be included.
- Incubation: Cells would be incubated with the compound for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: Cell viability would be measured using a standard method such as the MTT, MTS, or a luminescent-based assay that measures ATP content.



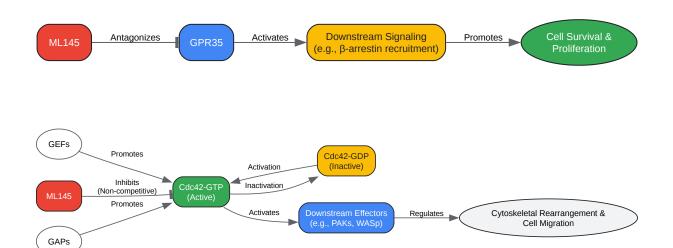
 Data Analysis: The results would be normalized to the vehicle control, and the IC50 value would be calculated using non-linear regression analysis.

In Vivo Xenograft Study (Hypothetical Protocol)

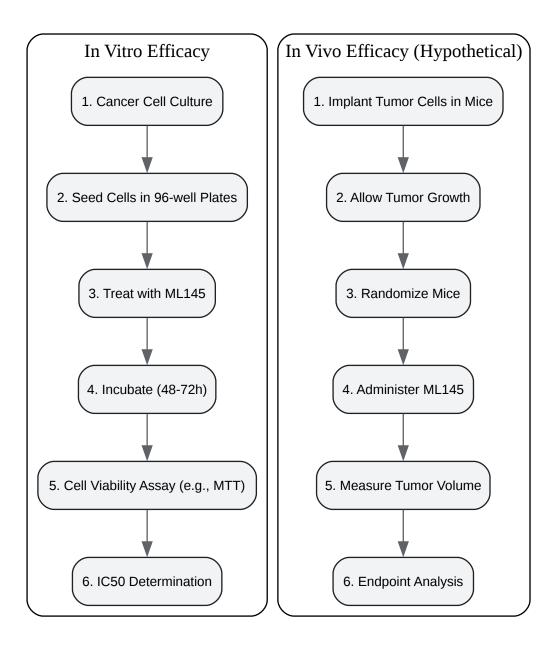
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.
- Tumor Implantation: Human cancer cells would be injected subcutaneously into the flanks of the mice.
- Tumor Growth: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Mice would be randomized into treatment and control groups.
 ML145 would be administered via an appropriate route (e.g., intraperitoneal or oral), at various doses. A vehicle control group would be included.
- Tumor Measurement: Tumor volume would be measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study would be terminated when tumors in the control group reach a predetermined size. Tumors would be excised and weighed.
- Data Analysis: Tumor growth inhibition would be calculated by comparing the average tumor volume in the treatment groups to the control group.

Signaling Pathway and Experimental Workflow Diagrams









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